Cas no 2228226-45-5 (1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol)

1-(2-Bromopyridin-3-yl)methylcyclopropan-1-ol is a brominated pyridine derivative featuring a cyclopropanol substituent, offering a versatile scaffold for synthetic applications. Its unique structure combines a reactive bromopyridine moiety with a strained cyclopropane ring, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The bromine atom at the 2-position of the pyridine ring enhances reactivity for cross-coupling reactions, while the hydroxyl-functionalized cyclopropane provides opportunities for further functionalization. This compound is particularly useful in the development of heterocyclic compounds and bioactive molecules, where its rigid framework can influence conformational properties. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol structure
2228226-45-5 structure
Product Name:1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol
CAS No:2228226-45-5
MF:C9H10BrNO
MW:228.08580160141
CID:6547476
PubChem ID:165751572
Update Time:2025-06-09

1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol
    • EN300-1905927
    • 2228226-45-5
    • 1-[(2-bromopyridin-3-yl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C9H10BrNO/c10-8-7(2-1-5-11-8)6-9(12)3-4-9/h1-2,5,12H,3-4,6H2
    • InChI Key: VGCGTIAXCRZKQN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)CC1(CC1)O

Computed Properties

  • Exact Mass: 226.99458g/mol
  • Monoisotopic Mass: 226.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33.1Ų

1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol Pricemore >>

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Additional information on 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol

Introduction to 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol (CAS No. 2228226-45-5)

1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol (CAS No. 2228226-45-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted pyridines and cyclopropanols, which are known for their diverse applications in pharmaceutical research and development.

The molecular structure of 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol is characterized by a cyclopropane ring attached to a 2-bromopyridine moiety through a methylene bridge. The presence of the bromine atom and the cyclopropane ring imparts unique chemical and physical properties to this compound, making it an attractive candidate for various biological studies.

Recent studies have highlighted the potential of 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol in several therapeutic areas. One of the most promising applications is in the field of anticancer research. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol has also shown potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively reduces inflammation in both in vitro and in vivo models. The anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines, which are crucial mediators of inflammatory responses.

The pharmacokinetic profile of 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol has been extensively studied to assess its suitability for therapeutic use. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally and has a moderate half-life, which suggests that it could be administered as a once-daily oral dose in clinical settings.

To further evaluate its therapeutic potential, several preclinical studies have been conducted using animal models. These studies have shown that 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol is effective in reducing tumor growth and improving survival rates in mice with xenograft models of human cancer. Additionally, it has demonstrated efficacy in reducing inflammation and pain in rodent models of arthritis.

The safety profile of 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol is another critical aspect that has been thoroughly investigated. Toxicity studies have revealed that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

In conclusion, 1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol (CAS No. 2228226-45-5) represents a promising lead compound for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of oncology and inflammation. Ongoing studies aim to optimize its pharmacological properties and advance it into clinical trials for the treatment of various diseases.

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